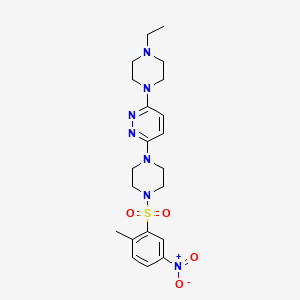

6-(tert-Butyl)picolinonitrile

概要

説明

科学的研究の応用

Medicinal Chemistry

6-(tert-Butyl)picolinonitrile serves as a versatile intermediate in the synthesis of various biologically active molecules. Its cyano group can be transformed into amino, methyl, amido, and other functional groups, which are pivotal in drug design and synthesis .

Organic Chemistry

In organic synthesis, the tert-butyl group is known for its steric effects, which can influence the reactivity and stability of molecules. 6-(tert-Butyl)picolinonitrile can be used to introduce tert-butyl groups into complex organic compounds, aiding in the development of new synthetic methodologies .

Microelectronics

The tert-butyl group’s ability to enhance the free volume of molecular chains makes derivatives like 6-(tert-Butyl)picolinonitrile valuable in the creation of low-dielectric materials for microelectronics applications, contributing to the development of insulation layers and buffer coatings .

Polymer Science

In polymer science, the introduction of tert-butyl groups can improve the solubility and dielectric properties of polymers. 6-(tert-Butyl)picolinonitrile could be utilized in the synthesis of novel polymers with specific properties such as low dielectric constants and high thermal stability .

Materials Science

The tert-butyl moiety in 6-(tert-Butyl)picolinonitrile can be leveraged to synthesize materials with low dielectric constants, which are crucial in the manufacturing of electronic devices. This application is significant in the advancement of materials that support the miniaturization of electronic components .

Chemical Synthesis

6-(tert-Butyl)picolinonitrile can be employed in various chemical transformations, including the synthesis of tertiary butyl esters, which find extensive applications in synthetic organic chemistry. It can facilitate the direct introduction of protective groups in a variety of organic compounds .

Biochemistry

The tert-butyl group’s unique reactivity pattern is important in biochemistry for its role in biosynthetic and biodegradation pathways. 6-(tert-Butyl)picolinonitrile could be used to study the impact of tert-butyl groups on biological systems and their potential applications in biocatalytic processes .

Pharmaceuticals

Tert-butyl alcohol, related to the tert-butyl group in 6-(tert-Butyl)picolinonitrile, is used in the lyophilization of pharmaceuticals. It enhances the solubility of hydrophobic drugs and improves product stability. By extension, 6-(tert-Butyl)picolinonitrile could be explored for similar advantages in pharmaceutical formulations .

作用機序

Target of Action

It is known that the compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .

Biochemical Pathways

The tert-butyl group, a component of the compound, is known to have unique reactivity patterns and is involved in various biosynthetic and biodegradation pathways .

Result of Action

As an intermediate of 1H-indazole derivatives, it may contribute to the diverse biological activities of these compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(tert-Butyl)picolinonitrile . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.

特性

IUPAC Name |

6-tert-butylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTRGBQIDGXNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)

![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)

![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)